1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of indazole derivatives with pyrrolidine and propenone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the indazole, followed by nucleophilic substitution with a pyrrolidine derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, where halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain kinases or enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell survival and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other indazole derivatives such as:
1H-indazole-3-carboxamide: Known for its anti-inflammatory and analgesic properties.
3-amino-1H-indazole-1-carboxamide: Exhibits antiproliferative activity against cancer cells.
Indazole-3-acetic acid: Used as a plant growth regulator.
Properties
IUPAC Name |
1-(3-indazol-1-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)16-8-7-12(10-16)17-13-6-4-3-5-11(13)9-15-17/h2-6,9,12H,1,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGUVEVGTCVIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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